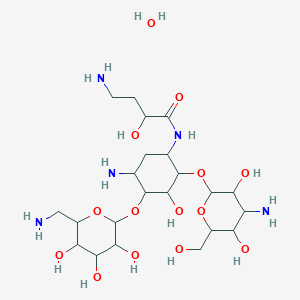

AMikacin (hydrate)

Description

Contextualization within Aminoglycoside Antibiotics Research

Amikacin (B45834) hydrate (B1144303) belongs to the aminoglycoside family of antibiotics, a group characterized by their potent bactericidal activity. These antibiotics are derived from actinomycetes and have been a cornerstone in treating serious infections caused by both Gram-negative and, in combination with other antibiotics, Gram-positive bacteria. nih.govnih.gov Aminoglycosides function by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, leading to misreading of mRNA and preventing the bacterium from synthesizing essential proteins for growth. selleckchem.comsigmaaldrich.commims.combiosynth.commedscape.com Research into aminoglycosides has evolved since the introduction of early members like streptomycin (B1217042) in the 1940s. nih.gov The emergence of resistance mechanisms, primarily enzymatic modification by aminoglycoside-modifying enzymes, spurred the development of semisynthetic aminoglycosides designed to overcome these challenges. nih.govnih.gov Amikacin hydrate, as a semisynthetic analog of kanamycin (B1662678), represents a key advancement in this research area, demonstrating activity against strains resistant to other aminoglycosides like gentamicin (B1671437) and tobramycin. medchemexpress.comekb.eg

Semisynthetic Origin and Research Significance

Amikacin hydrate is a semisynthetic antibiotic derived from kanamycin A. biosynth.commedchemexpress.comnih.govdrugbank.com Its synthesis involves the acylation of kanamycin A at the N-1 position of the deoxystreptamine moiety with an l-(-)-γ-amino-α-hydroxybutyryl side chain. nih.govdrugbank.commdpi.com This specific structural modification is crucial to amikacin's research significance, as it renders the compound refractory to inactivation by most aminoglycoside-modifying enzymes, which are a primary mechanism of bacterial resistance. nih.govmdpi.com This property has made amikacin a valuable subject of research for treating infections caused by organisms resistant to earlier aminoglycosides. nih.govmedchemexpress.com Structural studies have shown that while amikacin binds to the A site of the 16S rRNA similarly to kanamycin A, the l-(-)-γ-amino-α-hydroxybutyryl group engages in specific interactions with the RNA at certain GC pairs. nih.govmdpi.com Research continues into understanding and overcoming the resistance mechanisms that do affect amikacin, such as acetylation by the AAC(6')-Ib enzyme, and exploring strategies to neutralize its action. nih.gov

Spectrum of Research Activity in Bacterial and Mycobacterial Studies

Research on amikacin hydrate highlights its broad spectrum of activity, particularly against Gram-negative bacteria and certain mycobacteria. selleckchem.commedscape.commedchemexpress.comnih.govdrugbank.commdpi.comnih.gov It has demonstrated efficacy in research studies against resistant Gram-negative bacilli, including Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govdrugbank.comnih.gov Amikacin also shows excellent activity in research settings against most aerobic Gram-negative bacilli belonging to the Enterobacteriaceae family. nih.govdrugbank.comnih.gov

Beyond bacterial pathogens, amikacin hydrate is a critical compound in research concerning mycobacterial infections. sigmaaldrich.commedscape.commedchemexpress.comnih.govdrugbank.comnih.gov This includes studies on Nocardia species and certain nontuberculous mycobacteria (NTM) like Mycobacterium avium-intracellulare, M. chelonae, and M. fortuitum. medchemexpress.comnih.govdrugbank.comnih.gov Research into amikacin's activity against Mycobacterium abscessus complex (MABC), a significant healthcare concern, is ongoing, with studies focusing on detecting resistance mechanisms like mutations in the 16S rRNA gene (rrs). asm.org While some rrs mutations can lead to high-level amikacin resistance, other observed mutations did not result in resistance in certain research strains. asm.org Research also explores the potential for inhaled amikacin formulations for treating pulmonary infections caused by NTM and Pseudomonas aeruginosa. nih.gov

Data from surveillance studies underscore amikacin's continued relevance in research on contemporary bacterial susceptibility. For instance, a study of Gram-negative organisms from intensive care units in the United States and the EU showed good activity of amikacin against key pathogens. nih.gov

| Organism | Region | Susceptibility to Amikacin (%) (CLSI/EUCAST criteria) | Susceptibility to Gentamicin (%) (CLSI/EUCAST criteria) |

| E. coli | United States | 99.5 | 87.9 |

| E. coli | EU | 97.3 | 87.2 |

| Klebsiella spp. | United States | 94.8 | 92.7 |

| Klebsiella spp. | EU | 90.5 | 83.3 |

| P. aeruginosa | United States | 97.3 | - |

| P. aeruginosa | EU | 84.9 | - |

Note: Data extracted from a surveillance study on Gram-negative organisms from ICUs. nih.gov

Research findings also indicate that amikacin, when combined with penicillins or carbapenems, can exhibit additive or synergistic effects against certain microorganisms in research settings. nih.gov

Properties

IUPAC Name |

4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSOZYYWEZJFSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N5O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Synthesis and Derivatization Strategies of Amikacin Hydrate

Methodologies for Stereoselective Acylation

Stereoselective acylation in aminoglycoside chemistry is a complex undertaking due to the presence of numerous reactive functional groups. Achieving selectivity often requires strategic protection and deprotection steps or the use of highly specific reagents or enzymatic methods.

Silyl (B83357) Group Protection Approaches in Kanamycin (B1662678) A Modification

Silyl group protection has been employed in the modification of kanamycin A to direct acylation to specific positions. Polysilylated kanamycin A, or polysilylated kanamycin A with a protective group other than silyl on the 6'-amino group, can be acylated with an acylating derivative of an acid in an essentially anhydrous organic solvent. Subsequent removal of all blocking groups yields the desired product. google.com Protection of hydroxyl groups can be achieved using methods such as silylation. google.com Silyl groups can typically be removed by hydrolysis, preferably at low pH. google.com For maximum yields and selective acylation, reactions are often conducted at lower temperatures, such as 0 to 5°C. google.com

Selective N-acylation at the 1-N position of kanamycin A, rather than the more common 6'-N position, has been observed using partially trimethylsilylated kanamycin A in acetone. rsc.org The preferred average number of silyl groups in the starting material for kanamycin A or B is typically between 4 and 8. google.com

Regioselectivity Challenges in Aminosugar Acylation

Regioselectivity in the acylation of aminosugars presents significant challenges due to the presence of multiple hydroxyl and amino groups with similar reactivity. google.comresearchgate.net The synthetic introduction of amino functionalities in a regio- and stereoselective manner onto sugar scaffolds is a substantial challenge. researchgate.net Various methods for selective and regioselective esterification have been reported, but the diverse structures of carbohydrates and the presence of several secondary hydroxyl groups affect the selectivity of the esterification process. researchgate.net

While direct, catalytic, enzymatic, protection-deprotection, and microwave-assisted techniques have been developed for acylation, different methods can yield varying selectivity and product yields. researchgate.net The structural complexity of aminoglycosides limits the scope of chemical modifications that can be readily performed on their scaffolds. researchgate.netrsc.org

Targeted Structural Modifications for Enhanced Research Utility

Targeted structural modifications of amikacin (B45834) and its parent compound, kanamycin A, are pursued to develop analogs with improved properties, such as enhanced antibacterial activity against resistant strains or reduced toxicity, which is valuable for research into structure-activity relationships and overcoming resistance mechanisms. frontiersin.orgfrontiersin.orgresearchgate.net Regioselective modification of aminoglycoside scaffolds is considered an efficient approach for developing new antibiotics with improved therapeutic potency. frontiersin.orgfrontiersin.org

Acylation of Deoxystreptamine Moiety

Amikacin itself is a product of acylation at the C-1 amino group of the deoxystreptamine moiety of kanamycin A. drugbank.compharmafeatures.commdpi.comoup.comnih.gov This modification at the N-1 position of the 2-deoxystreptamine (B1221613) ring is key to amikacin's ability to circumvent certain enzymatic resistance mechanisms. pharmafeatures.commdpi.commdpi.com The observation that butirosin, an N-1 derivative of the deoxystreptamine moiety, is poorly modified by certain phosphotransferases prompted the synthesis of kanamycin and neomycin derivatives with N-1 modifications. mdpi.com Studies of amikacin analogs have indicated that the α-hydroxyl group and the terminal basic function in the L-(-)-γ-amino-α-hydroxybutyryl side chain play a very important role in amikacin's antimicrobial activity. oup.com

Chemical derivatization of the amino group in the 1-position of the deoxystreptamine ring is an approach used to overcome bacterial resistance. google.com

Investigation of C6′ Position Modifications

Modification of the C6′ position in aminoglycosides, including kanamycin and amikacin, has been investigated for its impact on antibacterial activity and resistance. Enzymatic modifications, in particular, have shown promise for achieving regiospecific alterations at the C6′ position. frontiersin.orgfrontiersin.org For instance, 6′-N-acyl-3″-N-methylated amikacin analogs have demonstrated improved antibacterial activity against multidrug-resistant Gram-negative bacteria and reduced in vitro nephrotoxicity compared to amikacin. frontiersin.orgfrontiersin.orgresearchgate.net This suggests that modifications at the 6′-amino group, alongside the 3″-amino group, offer advantages in overcoming aminoglycoside resistance. frontiersin.orgfrontiersin.orgresearchgate.net

Enzymes like AAC(6′)-APH(2″) have been shown to catalyze diverse acylations at the C6′-amine position on the amikacin scaffold. frontiersin.org Microbial enzymatic synthesis has been successfully used to generate amikacin analogs modified at the C6′ and C3″-amino groups. frontiersin.orgfrontiersin.orgresearchgate.net Studies involving 6′-N-acetyl-3″-N-methyl-amikacin and 6′-N-propionyl-3″-N-methyl-amikacin have confirmed the attachment of acyl groups at the C6′ position and a methyl group at the C3″ position through techniques like NMR analysis. researchgate.net These enzymatic approaches offer efficient and selective routes for modifying amikacin at these specific positions, expanding the possibilities for developing new aminoglycoside derivatives. rsc.org

Table 1: Selected Amikacin Analogs and Their Modifications

| Analog Name | Modifications | Observed Effect (vs. Amikacin) | Source |

| 3″-N-methyl-amikacin | Methylation at C3″-amine | Slightly improved antibacterial activity researchgate.net | researchgate.net |

| 6′-N-acetyl-3″-N-methyl-amikacin | Acetylation at C6′-amine, Methylation at C3″-amine | Improved antibacterial activity, reduced nephrotoxicity frontiersin.orgfrontiersin.orgresearchgate.net | frontiersin.orgfrontiersin.orgresearchgate.net |

| 6′-N-propionyl-3″-N-methyl-amikacin | Propionylation at C6′-amine, Methylation at C3″-amine | Improved antibacterial activity, reduced nephrotoxicity frontiersin.orgfrontiersin.orgresearchgate.net | frontiersin.orgfrontiersin.orgresearchgate.net |

Table 2: Enzymatic Synthesis Yields of Amikacin Analogs

| Starting Material | Enzymes Used | Cosubstrates | Product | Approximate Conversion Yield | Source |

| Amikacin | GenN, AAC(6′)-APH(2″) | Acetyl-CoA | 6′-N-acetyl-3″-N-methyl-amikacin | ~100% | frontiersin.org |

| Amikacin | GenN, AAC(6′)-APH(2″) | Propionyl-CoA | 6′-N-propionyl-3″-N-methyl-amikacin | ~100% | frontiersin.org |

Elucidation of Amikacin Hydrate S Molecular Mechanism of Action

Interactions with Ribosomal Subunits

Amikacin's primary target within the bacterial cell is the 30S ribosomal subunit, a key component in the initiation and elongation stages of protein synthesis. By binding to this subunit, amikacin (B45834) disrupts the fidelity of mRNA translation, a critical process for bacterial survival and replication.

Amikacin binds with high affinity to the decoding A-site on the 16S rRNA of the 30S ribosomal subunit. This binding is a crucial first step in its antibacterial action. The interaction induces a conformational change in the ribosome, which is fundamental to the subsequent disruption of protein synthesis. Studies have shown that amikacin's binding stabilizes a conformation that is unfavorable for the accurate reading of the mRNA codon. This interaction is characterized by a strong affinity, which ensures a potent and sustained inhibitory effect on the ribosome.

Key molecular interactions have been identified through structural studies. Amikacin's rings interact with specific nucleotides of the 16S rRNA. For instance, ring-I of the 2-deoxystreptamine (B1221613) (2-DOS) core, common to many aminoglycosides, lies in the A-site helix and establishes contacts with G1491 and A1493. This interaction is a hallmark of aminoglycoside binding and is critical for inducing the misreading of the genetic code.

The binding of amikacin to the 30S ribosomal subunit directly interferes with the decoding of mRNA. This interference manifests as a misreading of the genetic code, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The production of these aberrant proteins disrupts cellular functions and contributes to the bactericidal effect of the antibiotic.

Furthermore, amikacin's presence on the ribosome can halt protein synthesis altogether. It achieves this by impeding the translocation of the ribosome along the mRNA molecule, a process essential for the sequential reading of codons and the elongation of the polypeptide chain. This blockage of translocation effectively stalls protein production. Amikacin also interferes with the termination of translation by obstructing the binding of release factors to the ribosome.

Table 1: Effects of Amikacin on Protein Biosynthesis

| Stage of Protein Synthesis | Effect of Amikacin | Reference |

| mRNA Decoding | Induces misreading of codons | |

| Translocation | Inhibits the movement of the ribosome along mRNA | |

| Termination | Obstructs the binding of release factors | |

| Overall Protein Synthesis | Leads to the production of non-functional or toxic proteins and cessation of synthesis |

Structural Determinants of Ribosomal Recognition

The unique structural features of amikacin, particularly the presence of the L-(-)-γ-Amino-α-Hydroxybutyryl (L-HABA) group, play a significant role in its potent activity and its ability to overcome certain mechanisms of bacterial resistance.

The L-HABA group, attached to the N1 position of the 2-deoxystreptamine ring, is a distinguishing feature of amikacin. This side chain provides additional contact points with the ribosomal RNA, thereby enhancing the binding affinity of amikacin to its target. Structural studies have revealed that the L-HABA group interacts with the upper side of the A-site. Specifically, it forms direct contacts with nucleotides C1496 and G1497. These interactions contribute to a more stable binding of amikacin to the ribosome, which is thought to be a factor in its enhanced antibacterial activity compared to its parent compound, kanamycin (B1662678). The flexibility of the L-HABA group in the bound state may also contribute to a favorable entropic component of binding.

Amikacin's interaction at the ribosomal A-site is a well-characterized phenomenon. Upon binding, it displaces two universally conserved adenine (B156593) residues, A1492 and A1493, from their stacked conformation within the rRNA helix. This "flipping out" of the adenine bases mimics a conformational state that normally occurs during the recognition of a correct codon-anticodon pairing. By locking the A-site in this "ready-to-accept" conformation, amikacin promotes the binding of near-cognate aminoacyl-tRNAs, which leads to errors in translation.

The binding of amikacin to the A-site is primarily driven by electrostatic interactions between the positively charged amino groups of the antibiotic and the negatively charged phosphate (B84403) backbone of the rRNA. However, the specific hydrogen bonds formed between amikacin and the rRNA nucleotides are crucial for its precise positioning and inhibitory function.

Table 2: Key Molecular Interactions of Amikacin at the Ribosomal A-site

| Amikacin Moiety | Interacting Ribosomal Component | Type of Interaction | Consequence | Reference |

| 2-DOS Ring I | 16S rRNA (G1491, A1493) | Hydrogen Bonds | Stabilization of binding, induction of misreading | |

| L-HABA Group | 16S rRNA (C1496, G1497) | Direct Contacts | Enhanced binding affinity | |

| Overall Molecule | 16S rRNA (A1492, A1493) | Displacement | Locking of A-site in a conformation prone to errors |

Mechanisms of Antimicrobial Resistance to Amikacin Hydrate: Molecular and Enzymatic Studies

Enzymatic Inactivation Mechanisms

The most prevalent mechanism of resistance to amikacin (B45834) and other aminoglycosides is the enzymatic modification of the antibiotic molecule by a group of enzymes known as Aminoglycoside Modifying Enzymes (AMEs). These enzymes catalyze the covalent addition of a chemical group to the amikacin molecule, which sterically hinders its ability to bind to the ribosome, thereby rendering it inactive.

AMEs are broadly classified into three main families based on the type of chemical modification they catalyze:

Aminoglycoside Acetyltransferases (AACs): These enzymes utilize acetyl-coenzyme A as a donor to transfer an acetyl group to one of the amino groups on the amikacin molecule.

Aminoglycoside Phosphotransferases (APHs): These enzymes use ATP as a donor to phosphorylate a hydroxyl group on the antibiotic.

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes also use ATP to transfer an adenylyl group to a hydroxyl group of the aminoglycoside.

Amikacin was specifically designed to be a poor substrate for many AMEs that inactivate other aminoglycosides like kanamycin (B1662678) and tobramycin. Its structure, featuring a (S)-4-amino-2-hydroxybutyryl (AHBA) side chain at the N-1 position, provides steric hindrance that protects it from modification by several APH and ANT enzymes. However, certain AMEs, particularly acetyltransferases, can effectively inactivate amikacin.

| Enzyme Class | Reaction Catalyzed | Co-substrate | Target Site on Amikacin (Examples) |

| Acetyltransferases (AACs) | Acetylation of an amino group | Acetyl-CoA | 6'-NH₂, 3-NH₂ |

| Phosphotransferases (APHs) | Phosphorylation of a hydroxyl group | ATP | 3'-OH |

| Nucleotidyltransferases (ANTs) | Adenylylation of a hydroxyl group | ATP | 2''-OH, 4'-OH |

This table provides a generalized overview of AME actions; specific enzyme subtypes exhibit different substrate specificities.

Among the numerous AMEs, the Aminoglycoside 6′-N-Acetyltransferase type Ib, or AAC(6′)-Ib, is the most clinically significant and widespread enzyme responsible for amikacin resistance, particularly in Gram-negative pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. This enzyme specifically catalyzes the acetylation of the 6'-amino group of amikacin and other aminoglycosides.

The prevalence of AAC(6')-Ib is a major factor in the declining utility of amikacin in some clinical settings. Research has shown a direct correlation between the intracellular concentration of the AAC(6′)-Ib enzyme and the level of amikacin resistance. The enzyme is highly efficient, and its presence can lead to high-level resistance, rendering standard amikacin therapies ineffective. Due to its central role in amikacin resistance, AAC(6′)-Ib has become a primary target for the development of inhibitor molecules that could be used as adjuvants to restore amikacin's efficacy.

Key Findings on AAC(6')-Ib:

| Research Focus | Key Findings |

| Prevalence | AAC(6')-Ib is the most common AME conferring amikacin resistance in Gram-negative clinical isolates. |

| Mechanism | Catalyzes the transfer of an acetyl group from acetyl-CoA to the 6'-amino position of amikacin. |

| Resistance Level | The level of amikacin resistance often correlates directly with the number of AAC(6')-Ib molecules per cell. |

| Inhibition Studies | Certain metal ions, such as Zn²⁺, Cu²⁺, Ag¹⁺, and Cd²⁺, have been shown to inhibit the enzymatic activity of AAC(6')-Ib in vitro and in bacterial cultures when combined with ionophores. |

The rapid and widespread dissemination of AME genes, including aac(6')-Ib, is primarily facilitated by their association with mobile genetic elements (MGEs). These elements can be transferred between different bacteria, even across species, through horizontal gene transfer.

Plasmids: These are self-replicating, extrachromosomal DNA molecules that frequently carry antibiotic resistance genes. The aac(6')-Ib gene was first identified on a plasmid in P. aeruginosa.

Transposons: Often called "jumping genes," transposons are segments of DNA that can move from one location to another within a cell's genome, such as from a plasmid to the chromosome or vice-versa.

Integrons: These are genetic assembly platforms that can capture and express genes, particularly those for antibiotic resistance, contained within mobile units called gene cassettes. The aac(6')-Ib gene is very commonly found as a gene cassette within class 1 integrons, which are themselves often embedded in transposons and carried on plasmids.

This multi-layered mobility system allows for the efficient acquisition, accumulation, and expression of resistance determinants, leading to the development of multidrug-resistant strains. The presence of the aac(6')-Ib gene on such highly mobile platforms is a key reason for its global dissemination.

Strategies to Counter Resistance Mechanisms

The rise of resistance to amikacin, primarily mediated by aminoglycoside-modifying enzymes (AMEs), has necessitated the development of innovative strategies to preserve its clinical efficacy. Research efforts are largely concentrated on two main approaches: the discovery and development of small molecule inhibitors that directly target these resistance enzymes, and the exploration of novel combinatorial therapies that can restore amikacin's potency.

Small Molecule Inhibitors of Aminoglycoside Modifying Enzymes

The most prevalent mechanism of resistance to amikacin involves its enzymatic inactivation by AMEs, which modify the antibiotic's structure and prevent it from binding to its ribosomal target. A promising strategy to overcome this resistance is the co-administration of amikacin with small molecule inhibitors that specifically target and neutralize these enzymes.

The primary enzyme responsible for amikacin resistance in Gram-negative bacteria is aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib). This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 6'-amino group of amikacin, rendering it inactive. Consequently, much of the research into small molecule inhibitors has focused on identifying compounds that can block the activity of AAC(6')-Ib.

Other AMEs that can confer resistance to amikacin, although less commonly, include aminoglycoside phosphotransferases (APHs) and aminoglycoside nucleotidyltransferases (ANTs). For instance, the bifunctional enzyme AAC(6')-Ie-APH(2'')-Ia, found in Gram-positive bacteria, can inactivate amikacin through both acetylation and phosphorylation.

A variety of chemical compounds have been investigated for their potential to inhibit these resistance-conferring enzymes. These inhibitors can be broadly categorized based on their chemical scaffolds and mechanisms of action.

Detailed Research Findings on Small Molecule Inhibitors:

| Inhibitor Class | Target Enzyme(s) | Mechanism of Action | Research Findings |

| Flavonoids | APHs | Competitive inhibition, likely at the ATP-binding site. The structural similarity to eukaryotic protein kinases has been exploited in screening efforts. | Quercetin was identified as a potential inhibitor of aminoglycoside O-phosphotransferases, demonstrating the feasibility of repurposing known kinase inhibitors. |

| Indolicidin (B8082527) and Analogs | APH(3')-IIIa, AAC(6')-Ii, AAC(6')-Ie-APH(2'')-Ia | These cationic peptides are thought to interact with anionic sites on the enzymes, disrupting their function. | Synthetic analogs of indolicidin showed inhibitory activity against clinically relevant AMEs in Gram-positive bacteria, although the spectrum of activity varied between peptides. |

| Sulfonamides | AAC(2'') | A sulfonamide scaffold was identified as a pharmacophore for generating inhibitors of AAC(2'') from Mycobacterium tuberculosis. | This research highlights the potential for developing specific inhibitors against AMEs from significant pathogens like M. tuberculosis. |

| α-Hydroxytropolones | ANT(2'')-Ia | These compounds act as competitive inhibitors of ATP in the enzyme's binding site. | Derivatives of α-hydroxytropolone have demonstrated good inhibitory activity against ANT(2'')-Ia. |

Novel Combinatorial Approaches (e.g., Ionophore-Metal Complexes)

An alternative and highly promising strategy to combat amikacin resistance involves the use of novel combinatorial approaches. Among these, the combination of amikacin with ionophore-metal complexes has shown significant potential in restoring its activity against resistant bacteria.

Ionophores are small, hydrophobic molecules that can transport ions across biological membranes. When combined with certain metal ions, they can effectively deliver these ions into the bacterial cytoplasm, where they can exert an inhibitory effect on AMEs. This approach is particularly effective against resistance mediated by AAC(6')-Ib.

The mechanism of action of these complexes involves the inhibition of the acetyltransferase activity of AAC(6')-Ib by the metal ions. While metal ions like zinc (Zn²⁺) and copper (Cu²⁺) can inhibit the enzyme in vitro, they are often unable to penetrate the bacterial cell wall to reach their target. Ionophores such as pyrithione (B72027) and clioquinol (B1669181) act as shuttles, facilitating the entry of these metal ions into the cell.

Detailed Research Findings on Ionophore-Metal Complexes:

Recent studies have demonstrated that combining amikacin with ionophore-metal complexes can lead to a phenotypic conversion from resistance to susceptibility in various clinically relevant bacteria.

| Ionophore | Metal Ion | Target Bacteria | Key Findings |

| Pyrithione | Zn²⁺, Cu²⁺ | Acinetobacter baumannii, Klebsiella pneumoniae, Escherichia coli | Low micromolar concentrations of pyrithione in complex with Zn²⁺ or Cu²⁺ were sufficient to reverse amikacin resistance in bacteria harboring the aac(6')-Ib gene. |

| Clioquinol | Zn²⁺ | Acinetobacter baumannii | Clioquinol, in combination with Zn²⁺, restored susceptibility to amikacin in amikacin-resistant A. baumannii. |

| Pyrithione | Cd²⁺ | Acinetobacter baumannii, Klebsiella pneumoniae | The combination of pyrithione and cadmium (Cd²⁺) efficiently inhibited amikacin resistance in multidrug-resistant clinical isolates. |

These findings underscore the potential of ionophore-metal complexes as adjuvants to amikacin therapy, offering a novel approach to overcome established resistance mechanisms and extend the useful lifespan of this critical antibiotic.

Structure Activity Relationship Sar Studies of Amikacin Hydrate and Its Analogues

Impact of Structural Modifications on Biological Activity

Structural modifications to the amikacin (B45834) core can significantly influence its ability to bind to bacterial ribosomes and evade resistance mechanisms. slideshare.net

Analysis of Functional Group Variations and Stereochemistry

Variations in functional groups and stereochemistry at different positions of the amikacin molecule and related scaffolds have been shown to affect antibacterial activity and the ability to inhibit resistance enzymes. researchgate.netnih.gov For instance, studies on inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), a key resistance enzyme, have revealed the importance of specific functional groups and their stereochemical configurations on a pyrrolidine (B122466) pentamine scaffold. nih.govmdpi.com

Research indicates that the presence and stereochemistry of certain groups on inhibitor molecules are critical for their efficacy in enhancing amikacin's activity against resistant strains. researchgate.netnih.gov For example, modifying the stereochemistry at a specific position (R2) on a pyrrolidine pentamine inhibitor scaffold from S to R significantly reduced its ability to inhibit amikacin resistance. nih.gov Similarly, the stereochemical conformation and the presence of a hydroxyl moiety at another position (R3) were found to be required for full inhibitory activity. mdpi.com The importance of aromatic functionalities at certain positions (R1 and R4) has also been highlighted, with stereochemistry being essential at R4. mdpi.com

Examination of the Pyrrolidine Pentamine Scaffold as an Inhibitor Modulator

The pyrrolidine pentamine scaffold has been identified as a chemical structure that, when appropriately substituted, can inhibit AAC(6')-Ib-mediated inactivation of amikacin. mdpi.comresearcher.lifenih.gov SAR studies on derivatives of this scaffold have demonstrated that the integrity of the scaffold is necessary for inhibitory activity. mdpi.com Modifications to functional groups and stereochemistry at different positions (R1-R5) on this scaffold have varying effects on its inhibitory properties. mdpi.comresearcher.life

For instance, alterations at the R1 position of certain active compounds have been shown to reduce inhibition levels, emphasizing the importance of the S-phenyl moiety at this location and its distance to the scaffold. nih.govresearchgate.net Modifications at the R3, R4, and R5 positions have also shown varied effects, suggesting potential for optimization of inhibitory activity through structural changes at these sites. nih.gov

Correlation Between Molecular Structure and Resistance Profile

Amikacin's structure provides it with a degree of resistance against many, but not all, aminoglycoside-modifying enzymes (AMEs). chemicalbook.comwikipedia.org Understanding the structural features that contribute to this resistance is key to combating emerging resistant strains.

Role of the L-Hydroxyaminobutyryl Amide (HABA) Moiety

The presence of the L-hydroxyaminobutyryl amide (L-HABA) moiety attached to the N-1 position of the 2-deoxystreptamine (B1221613) core is a crucial structural feature of amikacin that contributes to its ability to evade many AMEs. wikipedia.orgnih.govmdpi.com This moiety blocks the access and decreases the affinity of several AMEs, including many that inactivate gentamicin (B1671437) and tobramycin. chemicalbook.comwikipedia.org

While amikacin is resistant to many modifying enzymes, it can still be affected by enzymes such as aminoacetyltransferase and nucleotidyltransferase. wikipedia.org Specifically, the main mechanism of amikacin resistance observed clinically is acetylation by AAC(6')-Ib. nih.govmdpi.com The L-HABA moiety at N-1 is thought to play a role in the reduced susceptibility to certain enzymes by decreasing binding to R factor-mediated enzymes. chemicalbook.com Although the HABA substituent is not directly at the site of enzymatic reaction, it can inhibit adenylation and phosphorylation in distant parts of the molecule. chemicalbook.com

Evaluation of C6′ Position Modifications on Antimicrobial Efficacy

Modifications at the C6' position of amikacin and other aminoglycosides have been explored to enhance antibacterial activity, particularly against resistant strains. nih.govacs.org The primary hydroxyl group at the C6' position of amikacin is amenable to modifications, such as the incorporation of hydrogen bond donors or acceptors and other functional groups. acs.org

Studies involving the enzymatic synthesis of amikacin analogues have shown that modifications at the C6'-amino group, in addition to the 1-N-AHBA side chain, can lead to improved antibacterial activity against multidrug-resistant Gram-negative bacteria. frontiersin.orgresearchgate.net For example, 6'-N-acyl-3''-N-methylated amikacin analogues have demonstrated enhanced activity against resistant pathogens. researchgate.netfrontiersin.org Specifically, 6'-N-propionyl-3''-N-methyl-amikacin showed strong antibacterial activity against tested resistant strains. nih.gov Modifications at the C6' position can interrupt the inactivation of aminoglycosides by clinically relevant AMEs, including AAC(6'), AAC(3), ANT(2''), and APH(2''). frontiersin.org

Data from studies on amikacin analogues with modifications at the 6'' position (equivalent to C6') have shown that these derivatives can exhibit increased binding to the bacterial A-site rRNA and higher potency against resistant bacteria compared to the parent compound. nih.gov

Conjugate Chemistry for Enhanced Activity

Conjugating amikacin with other molecules or nanoparticles has emerged as a strategy to enhance its antibacterial activity, particularly against resistant bacteria and for targeting intracellular infections. nanochemres.orgnih.gov

Studies have investigated the conjugation of amikacin with gold nanoparticles (GNPs) as a carrier to improve its effect against Pseudomonas aeruginosa, a bacterium known for its resistance. nanochemres.orgnanochemres.orgresearchgate.net Amikacin-GNP conjugates have shown enhanced antibacterial effects compared to amikacin alone. nanochemres.orgopen.ac.uk For instance, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of amikacin-GNP conjugates were found to be lower than those of amikacin alone against P. aeruginosa. nanochemres.orgopen.ac.uk This enhanced activity is attributed to the nanoparticles' ability to improve drug concentration at the infection site and potentially facilitate entry into bacterial cells. researchgate.net

Another approach involves conjugating amikacin with polymers like hyaluronic acid (HA) to improve its delivery and activity against intracellular bacteria. nih.gov Aminoglycosides are often less effective against intracellular infections due to their hydrophilic nature. nih.gov HA-amikacin conjugates have demonstrated better intracellular bactericidal activity compared to amikacin alone, suggesting that conjugation can help overcome delivery limitations. nih.gov Conjugation with polymer-stabilized silver nanoparticles has also shown synergistic bactericidal activity against bacteria like Escherichia coli and Staphylococcus aureus. rsc.org

Conjugation with peptides, such as stapled peptides, has also been explored to target antibiotic-resistant bacteria. acs.org Amikacin-peptide conjugates have shown activity against amikacin-resistant strains, even when the peptide alone was not active. acs.org This suggests that the conjugation can help the antibiotic overcome resistance mechanisms or improve its interaction with bacterial cells. acs.org

Here is a table summarizing some research findings on the impact of modifications:

| Modification Location/Type | Effect on Activity/Resistance | Relevant Section | Source |

| L-HABA moiety at N-1 | Blocks access and decreases affinity of many AMEs, contributing to resistance evasion. | 5.2.1 | chemicalbook.comwikipedia.org |

| Pyrrolidine pentamine scaffold | Inhibits AAC(6')-Ib when appropriately substituted, restoring amikacin activity. | 5.1.2 | mdpi.comresearcher.life |

| R2 stereochemistry (Pyrrolidine Pentamine Inhibitor) | Crucial for inhibitory activity; S to R change significantly reduces inhibition. | 5.1.1 | nih.gov |

| R3 hydroxyl moiety & stereochemistry (Pyrrolidine Pentamine Inhibitor) | Required for full inhibitory activity. | 5.1.1 | mdpi.com |

| R1 and R4 aromatic functionalities (Pyrrolidine Pentamine Inhibitor) | Essential for inhibitory activity; stereochemistry essential at R4. | 5.1.1 | mdpi.com |

| C6' position modifications (e.g., acylation, methylation) | Can enhance antibacterial activity against resistant strains and circumvent AME inactivation. | 5.2.2 | nih.govfrontiersin.orgfrontiersin.org |

| Conjugation with Gold Nanoparticles | Enhanced antibacterial effect against P. aeruginosa, lower MIC and MBC. | 5.3 | nanochemres.orgopen.ac.uk |

| Conjugation with Hyaluronic Acid | Improved intracellular bactericidal activity against intracellular bacteria. | 5.3 | nih.gov |

| Conjugation with Stapled Peptides | Activity against amikacin-resistant strains. | 5.3 | acs.org |

Advanced Analytical Methodologies for Amikacin Hydrate Quantification and Characterization

Chromatographic Techniques in Research and Development

Chromatographic techniques are widely used for the separation, identification, and quantification of amikacin (B45834) in various matrices, including pharmaceutical formulations and biological fluids. pnu.ac.ir

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are prevalent methods for amikacin analysis. pnu.ac.irtandfonline.com These techniques often require pre- or post-column derivatization due to amikacin's lack of a strong UV chromophore. tandfonline.com

Several HPLC methods have been developed for amikacin determination. One stability-indicating RP-HPLC method utilizes a C18 column with a mobile phase of methanol, acetonitrile (B52724), and acetate (B1210297) buffer (75:20:05 v/v) at pH 5.1. scielo.brscielo.br Detection in this method is performed at 212 nm. scielo.brscielo.br The linearity range for amikacin was found to be 2.5-25 µg/mL, with a limit of detection (LOD) of 0.003 µg/mL and a limit of quantification (LOQ) of 0.01 µg/mL. scielo.br Mean recovery ranged from 98.3% to 100.37%. scielo.br Another RP-HPLC method employing a C18 column and pre-derivatization achieved linearity in the range of 10-50 µg/mL with a detection wavelength of 272 nm. ijpsr.com The retention time was approximately 8.9 minutes. ijpsr.com

UHPLC methods offer faster analysis times and increased sensitivity. A UHPLC-MS/MS method for determining amikacin in human plasma used a BEH C18 column with a mobile phase of 0.1% v/v formic acid in water and acetonitrile (85:15 v/v). researchgate.netinnovareacademics.in This method achieved a linear response from 1.0 to 150.0 µg/mL. researchgate.netinnovareacademics.in Another UHPLC method with fluorescence detection, involving pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) and glycine, used a C18 column and a mobile phase of acetonitrile:water (70:30 v/v). phmethods.netresearchgate.netphmethods.net Fluorimetric detection was performed at excitation and emission wavelengths of 265 nm and 315 nm, respectively. phmethods.netphmethods.net This method showed linearity in the range of 0.5-10 µg/mL in serum samples, with an LOD of 50 ng/mL. phmethods.netphmethods.net

Table 1: Examples of HPLC and UHPLC Methods for Amikacin Analysis

| Technique | Column Type | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Citation |

| RP-HPLC | C18 | Methanol:Acetonitrile:Acetate buffer (75:20:05) pH 5.1 | UV (212 nm) | 2.5-25 µg/mL | 0.003 µg/mL | 0.01 µg/mL | scielo.brscielo.br |

| RP-HPLC | C18 | Acetonitrile:Acetate buffer (25:75 v/v) | PDA (272 nm) | 10-50 µg/mL | - | - | ijpsr.com |

| UHPLC-MS/MS | BEH C18 | 0.1% Formic acid in water:Acetonitrile (85:15 v/v) | MS/MS | 1.0-150.0 µg/mL | - | - | researchgate.netinnovareacademics.in |

| UHPLC | C18 | Acetonitrile:Water (70:30 v/v) | Fluorescence | 0.5-10 µg/mL (serum) | 50 ng/mL | 350 ng/mL | phmethods.netphmethods.net |

High-Performance Thin Layer Chromatography (HPTLC) and Thin Layer Chromatography (TLC)

TLC and HPTLC are also employed for the analysis of amikacin, particularly for identification and simultaneous determination with other aminoglycosides. pnu.ac.irnih.gov Amikacin is a polar compound and is very soluble in water, which influences the choice of mobile phase in chromatography. medcraveonline.com

A TLC-densitometric method for simultaneous determination of several aminoglycosides, including amikacin, uses silica (B1680970) gel plates and a mobile phase of methanol, 25% ammonia (B1221849), and chloroform (B151607) (3+2+1, v/v/v). nih.govresearchgate.net Detection is performed densitometrically at 500 nm after visualization with a ninhydrin (B49086) solution. nih.govresearchgate.net This method showed a linearity range of 0.75-6.25 µ g/spot for amikacin, with an LOD of 0.25 µg and an LOQ of 0.5 µg. nih.govresearchgate.net TLC can also be used for identity testing of amikacin sulfate (B86663), employing silica gel plates and a mobile phase mixture of water, ammonia water, methanol, and tetrahydrofuran (B95107) (1:1:1:1). nihs.go.jp Visualization is done by spraying with ninhydrin-citric acid-acetic acid TS and heating, resulting in a red-purple color. nihs.go.jp Formaldehyde (B43269) has been shown to improve TLC resolution for amikacin due to interactions with its functional groups. medcraveonline.com

Table 2: Examples of TLC and HPTLC Methods for Amikacin Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Citation |

| TLC-Densitometry | Silica gel | Methanol:Ammonia 25%:Chloroform (3:2:1 v/v/v) | Densitometry (500 nm) after Ninhydrin | 0.75-6.25 µ g/spot | 0.25 µg | 0.5 µg | nih.govresearchgate.net |

| TLC | Silica gel | Water:Ammonia water:Methanol:Tetrahydrofuran (1:1:1:1) | Ninhydrin visualization | - | - | - | nihs.go.jp |

Ion Chromatography (IC) and Hydrophilic Interaction Liquid Chromatography (HILIC)

Ion Chromatography (IC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are suitable techniques for the analysis of polar compounds like amikacin. pnu.ac.ir HILIC is considered an effective choice for the LC analysis of aminoglycoside antibiotics due to their polarity. nih.gov

HILIC methods often utilize zwitterionic stationary phases, such as Atlantis Premier BEH Z-HILIC columns, for the separation of aminoglycosides, including amikacin. waters.com A gradient elution with an aqueous mobile phase containing ammonium (B1175870) formate (B1220265) at pH 3.0 and acetonitrile with 0.1% formic acid can provide good separation. waters.com HILIC-MS/MS methods have been developed for amikacin analysis, including a method for therapeutic drug monitoring in dried matrix spots using a HILIC column and gradient elution. nih.gov This method had a linearity range of 0.5 to 100 mg/L. nih.gov Another HILIC method using a diol-type stationary phase and evaporative light scattering detection (ELSD) was optimized for the separation of several aminoglycosides, including amikacin. nih.gov

IC has also been reported for the analysis of aminoglycoside antibiotics. pnu.ac.ir

Table 3: Examples of IC and HILIC Methods for Amikacin Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Linearity Range | Citation |

| HILIC-MS/MS | HILIC | 0.2% formic acid in water (extraction solvent) | MS/MS | 0.5-100 mg/L | nih.gov |

| HILIC | Atlantis Premier BEH Z-HILIC | Aqueous 20 mM ammonium formate (pH 3.0) + ACN with 0.1% formic acid | ESI-MS/MS | - | waters.com |

| HILIC | Diol-type | Gradient elution | ELSD | - | nih.gov |

Spectrometric and Spectrofluorimetric Approaches

Spectrometric and spectrofluorimetric methods are utilized for the quantification of amikacin, often employing derivatization strategies to enable detection. pnu.ac.irscielo.brtandfonline.com

UV-Visible Spectrophotometry with Derivatization Strategies

Direct UV spectrophotometric determination of amikacin is not feasible due to the absence of a chromophore. scielo.brinnovareacademics.inresearchgate.net Therefore, derivatization is necessary to form colored complexes that absorb in the UV-Visible region. scielo.brinnovareacademics.in Amikacin's structure, with its amine and hydroxyl groups, makes it susceptible to quantitative derivatization. scielo.br

Ninhydrin is a common derivatizing agent that reacts with the primary amino groups of amikacin to form a purple complex (Ruhemann's purple) that absorbs in the visible region. scielo.brscielo.br A spectrophotometric method using ninhydrin at pH 8 (phosphate buffer) shows absorption peaks at 550, 650, and 800 nm, with the maximum absorbance at 800 nm. scielo.br Another study using ninhydrin derivatization measured absorbance at 650 nm, with a linearity range of 10-50 µg/mL. scielo.br The molar absorptivity was reported as 2.595 x 10^4 Lmol^-1cm^-1, and the LOD and LOQ were 0.98 µg/mL and 2.97 µg/mL, respectively. scielo.br

Chloranilic acid has also been used as a derivatizing agent, forming a purple colored product with amikacin through charge transfer complexation. innovareacademics.inresearchgate.net This complex can be measured at 524 nm. innovareacademics.inresearchgate.net A method using chloranilic acid showed linearity in the range of 20-100 µg/mL with a regression coefficient of 0.9803. innovareacademics.inresearchgate.net The LOD and LOQ were 6.49 µg/mL and 19.68 µg/mL, respectively. innovareacademics.in

Vanillin (B372448), an aldehyde, reacts with the amino group in amikacin sulfate to produce a yellow imine base (chromogen) that absorbs at 400 nm. semanticscholar.org A spectrophotometric method using vanillin derivatization established linearity in the range of 10-50 µg/mL with a correlation coefficient of 0.9991-0.9998. semanticscholar.org The molar absorptivity was 5.27x10^3 L/mole/cm. semanticscholar.org

Table 4: Examples of UV-Visible Spectrophotometric Methods with Derivatization

| Derivatizing Agent | Detection Wavelength (λmax) | Linearity Range | LOD | LOQ | Citation |

| Ninhydrin | 650 nm (or 800 nm) | 10-50 µg/mL | 0.98 µg/mL | 2.97 µg/mL | scielo.br |

| Chloranilic acid | 524 nm | 20-100 µg/mL | 6.49 µg/mL | 19.68 µg/mL | innovareacademics.inresearchgate.net |

| Vanillin | 400 nm | 10-50 µg/mL | - | - | semanticscholar.org |

Spectrofluorimetry and Chemiluminescence Methods

Spectrofluorimetry and chemiluminescence methods offer sensitive approaches for amikacin determination, often relying on derivatization to produce fluorescent or light-emitting species. pnu.ac.irtandfonline.comoup.com

Spectrofluorimetric methods for aminoglycosides, including amikacin, have been developed based on the formation of charge transfer complexes. One method uses safranin in a pH 8 buffer solution, forming complexes that can be extracted with chloroform. nih.gov These complexes show excitation maxima at 519-524 nm and emission maxima at 545-570 nm. nih.gov This method demonstrated a calibration range of 4-60 pg/mL for amikacin. nih.gov A novel high-throughput spectrofluorimetric method using a 96-well plate reader was developed, involving derivatization and showing linearity from 1.9 to 10 µg/mL. nih.govresearchgate.net The detection and quantification limits were 0.649 µg/mL and 1.9 µg/mL, respectively. nih.govresearchgate.net

Chemiluminescence (CL) methods have also been reported for amikacin analysis. pnu.ac.irtandfonline.comoup.com One method is based on the inhibition of the CL emission generated from the oxidation of luminol (B1675438) catalyzed by Cu(II) in alkaline medium; amikacin interacts with Cu(II), causing inhibition. nih.gov This method was efficient for determining amikacin sulfate in the linear range of 9.89-20 mg/L with a detection limit of 2.97 mg/L. nih.gov Another luminol-based CL method involves the oxidation of luminol by a trivalent copper-periodate complex (DPC) in alkaline medium, where amikacin sulfate enhances the CL intensity. researchgate.net This method showed a linear range of 4.0x10^-9 to 4.0x10^-6 g/mL with a detection limit of 1.2x10^-9 g/mL. researchgate.net A flow-injection chemiluminescence method for amikacin utilizes the CL produced during its oxidation with N-bromosuccinimide (NBS) in alkaline medium in the presence of fluorescein. uw.edu.pl This method reported a detection limit of 0.08 µg/mL. uw.edu.pl

Table 5: Examples of Spectrofluorimetric and Chemiluminescence Methods

| Technique | Principle | Detection Wavelengths (Ex/Em) or Measurement | Linearity Range | LOD | Citation |

| Spectrofluorimetry | Charge transfer complex formation with Safranin | Ex: 519-524 nm, Em: 545-570 nm | 4-60 pg/mL | - | nih.gov |

| Spectrofluorimetry | Derivatization (details not fully specified in snippets) | Fluorescence (96-well plate reader) | 1.9-10 µg/mL | 0.649 µg/mL | nih.govresearchgate.net |

| Chemiluminescence | Inhibition of Luminol-Cu(II)-H2O2 CL by Amikacin-Cu(II) interaction | CL intensity | 9.89-20 mg/L | 2.97 mg/L | nih.gov |

| Chemiluminescence | Enhancement of Luminol-DPC CL by Amikacin sulfate | CL intensity | 4.0x10^-9 - 4.0x10^-6 g/mL | 1.2x10^-9 g/mL | researchgate.net |

| Chemiluminescence | Oxidation with NBS in alkaline medium in the presence of fluorescein | CL intensity | - | 0.08 µg/mL | uw.edu.pl |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectrometry

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like Liquid Chromatography (LC-MS/MS), is a powerful tool for the quantification of amikacin in various samples, including human plasma. innovareacademics.inmagtechjournal.combmj.combmj.com LC-MS/MS methods offer high sensitivity and accuracy for amikacin determination. One reported method for amikacin quantification in human plasma using HPLC-MS/MS employed kanamycin (B1662678) as an internal standard and involved a one-step extraction with methanol. The analysis was performed using a HILIC column with gradient elution and detection by triple quadrupole tandem mass spectrometry via electrospray ionization (ESI) in positive ion mode, utilizing multiple reaction monitoring (MRM). magtechjournal.com Specific ion transitions for amikacin (m/z 585.9 > 162.9 or 586.3 > 163.0) and internal standards like kanamycin (m/z 484.67 > 162.83) or isepamicin (B1207981) (m/z 570.3 > 411.3) have been reported for MRM analysis. innovareacademics.inbmj.comresearchgate.net Validation of such methods includes assessing parameters like selectivity, linearity, accuracy, precision, recovery, and stability. innovareacademics.inmagtechjournal.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectrometry is valuable for the structural elucidation and characterization of amikacin and its derivatives. pnu.ac.irnih.govfrontiersin.org Both ¹H and ¹³C NMR spectroscopy have been used to study the pKa values of the amino groups of amikacin, although some discrepancies in reported values exist between these methods. harvard.eduresearchgate.net Two-dimensional (2D) NMR techniques, such as ¹H/¹H COSY and relayed coherence transfer (RELAY) experiments, can be employed for the assignment of ¹H resonances and in situ structure elucidation of amikacin derivatives in reaction mixtures. nih.gov ¹H, ¹³C, and ¹⁵N HMBC NMR spectroscopy can also be used to determine the individual pKa values of the amino groups by analyzing the variation in chemical shifts with pH. researchgate.net Samples for NMR analysis are typically prepared by dissolving the compound in deuterated solvents like D₂O. frontiersin.org

Fourier Transform Infrared (FTIR) Derivative Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy, particularly in its derivative form, has been applied for the quantitative estimation of amikacin, especially in pharmaceutical formulations like amikacin sulfate injections. cornell.eduresearchgate.netresearchgate.netcapes.gov.br This method can be used for the analysis of aqueous samples in the mid-IR region by transmission, often without extensive sample pretreatment. cornell.eduresearchgate.netcapes.gov.br Derivative spectroscopy helps in discriminating between the sulfate counter ion and the carbohydrate moiety of amikacin. cornell.edu A linear response has been observed for sulfate concentrations in a specific range using the amplitude from the minimum of a negative wavenumber band in the 1st order derivative spectrum. cornell.edu This approach can be considered a green analytical method as it may only require aqueous dilution. cornell.edu FTIR derivative spectroscopy has shown good linearity and correlation with declared values in pharmaceutical products. researchgate.netresearchgate.netcapes.gov.br

Electrophoretic and Electrochemical Techniques

Electrophoretic and electrochemical techniques offer alternative approaches for the analysis of amikacin, particularly given its polar nature and lack of a strong chromophore. pnu.ac.ir

Capillary Electrophoresis (CE) and Coupled CE-MS-MS

Capillary Electrophoresis (CE) is a separation technique that has been applied to the analysis of amikacin and its related substances. tandfonline.comresearchgate.netharvard.eduresearchgate.netresearchgate.netnih.gov CE can be used to measure the pKa values of the amino groups of amikacin by determining electrophoretic mobilities as a function of pH. harvard.eduresearchgate.net Different detection methods can be coupled with CE for amikacin analysis, including capacitively coupled contactless conductivity detection (CE-C4D) and laser-induced fluorescence detection after post-column derivatization. researchgate.netresearchgate.net CE-C4D has been used for the analysis of amikacin sulfate, demonstrating good linearity and precision. researchgate.netresearchgate.net Coupled CE-MS-MS techniques combine the separation power of CE with the sensitivity and specificity of MS/MS, enabling the determination of pKa values of amikacin and its acetylated derivatives and providing a greater understanding of the dependence of ionization on the molecular environment. researchgate.netharvard.eduresearchgate.net CE/MS systems can offer higher sensitivity compared to conventional UV detection. researchgate.net

Polarography, Cyclic Voltammetry, and Amperometry

Electrochemical methods such as polarography, cyclic voltammetry, and amperometry have been explored for the determination of amikacin. pnu.ac.irrsc.orgnih.govnih.govnju.edu.cnnih.govdntb.gov.uajdigitaldiagnostics.com

Polarography can be used for the quantitative determination of amikacin, often involving the preparation of polarographically active derivatives. rsc.orgnih.gov For instance, the oscillopolarographic behavior of a formaldehyde derivative of amikacin has been studied, showing a linear relationship between peak current and amikacin concentration within a specific range. nih.gov

Cyclic Voltammetry (CV) is useful for studying the electrochemical behavior of amikacin, including its interactions with metal ions like Cu(II). nih.govjdigitaldiagnostics.com CV can provide insights into redox processes involving amikacin complexes. nih.gov Modified electrodes, such as nano-sized copper oxide modified carbon paste electrodes or organomodified glassy carbon electrodes, have been developed to enhance the electrochemical detection of amikacin using techniques like CV and square-wave voltammetry. nju.edu.cnjdigitaldiagnostics.com

Amperometry, often coupled with chromatographic or electrophoretic techniques, is also used for amikacin analysis. nih.govnju.edu.cnlabcompare.comwaters.comwaters.com Pulsed amperometric detection (PAD) in conjunction with high-performance anion-exchange chromatography (HPAEC-PAD) is a method described in pharmacopeial monographs for the assay of amikacin. labcompare.comwaters.comwaters.com This method utilizes a gold working electrode and a specific waveform for detection. labcompare.com Amperometric detection can also be implemented in microchip electrophoresis systems for amikacin analysis, often requiring post-separation pH adjustment to achieve optimal detection conditions. nih.gov

Bioanalytical Method Development and Validation

Bioanalytical methods are crucial for quantifying amikacin in biological matrices like plasma and serum, particularly for therapeutic drug monitoring and pharmacokinetic studies. innovareacademics.inmagtechjournal.combmj.combmj.comnih.govnih.gov Validation of these methods is essential to ensure their accuracy, precision, sensitivity, and reliability in the complex biological environment. innovareacademics.inmagtechjournal.comresearchgate.net

Bioassay Techniques (e.g., Agar (B569324) Well Diffusion)

Bioassay techniques, such as the agar well diffusion method, are used to assess the antimicrobial activity of amikacin and can serve as a method for its quantification based on the inhibition of bacterial growth. oup.comscielo.brnih.govekb.egresearchgate.net In this method, a microbial culture is spread on an agar plate, and solutions containing amikacin at different concentrations are placed in wells punched in the agar. oup.comnih.govekb.eg The diameter of the zone of inhibition around the well, where bacterial growth is inhibited, is measured and correlated to the concentration of amikacin. oup.comscielo.brnih.govekb.eg This technique is relatively simple but may be less specific and precise compared to instrumental methods, and it assesses biological activity rather than just the chemical quantity of the drug. scielo.br

Method Validation Frameworks (e.g., ICH Guidelines)

The validation of analytical methods for Amikacin quantification and characterization is essential to ensure their reliability, accuracy, and consistency. Regulatory guidelines, such as those established by the International Conference on Harmonisation (ICH), provide comprehensive frameworks for validating analytical procedures. Numerous studies on Amikacin analysis explicitly state that their developed methods were validated according to ICH guidelines researchgate.netinnovareacademics.inresearchgate.netijpsr.comscielo.brrasayanjournal.co.in. The ICH Q2 guideline, specifically addressing validation of analytical procedures, is commonly referenced rasayanjournal.co.in.

Key validation parameters evaluated according to ICH guidelines for Amikacin analytical methods typically include:

Linearity: Demonstrating that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. Studies have reported linearity for Amikacin over various concentration ranges, for example, 10-50 µg/mL with an R² value of 0.99 researchgate.netijpsr.com, 20-100 µg/ml with a regression coefficient of 0.9803 innovareacademics.in, 1.9 to 10 μg/mL with a regression coefficient of 0.9991 researchgate.net, 2.5-25 µg/mL scielo.br, and 0 to 500.0 μg/L sigmaaldrich.com.

Accuracy: Assessing the closeness of test results obtained by the method to the true value. Percentage recovery studies are commonly performed to evaluate accuracy innovareacademics.insigmaaldrich.comresearchgate.net.

Precision: Evaluating the agreement among individual test results when the method is applied repeatedly to multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) researchgate.netresearchgate.net. Reported RSD values are typically below 5% researchgate.netresearchgate.net.

Specificity: Ensuring that the method accurately measures the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components scielo.brrasayanjournal.co.in.

Robustness: Evaluating the capacity of the method to remain unaffected by small, deliberate variations in method parameters researchgate.netijpsr.comscielo.brrasayanjournal.co.in.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ). Reported LOD and LOQ values vary depending on the method and matrix, for instance, 6.49 µg/ml and 19.68 µg/ml respectively for a spectrophotometric method innovareacademics.in, 0.649 μg/mL and 1.9 μg/mL for an HPLC-DAD method researchgate.net, and 0.2 μg/L (LOD) for an HPLC method with pre-column derivatization sigmaaldrich.com.

Validated methods, adhering to ICH guidelines, are deemed suitable for their intended purpose, such as routine quantitative analysis of Amikacin in pure forms, pharmaceutical formulations, or biological samples innovareacademics.inresearchgate.netijpsr.com.

Here is a summary of some reported linearity and detection limit data:

| Analytical Method | Linearity Range | R² or Regression Coefficient | LOD | LOQ | Citation |

|---|---|---|---|---|---|

| RP-HPLC (Pre-derivatization) | 10 - 50 µg/mL | 0.99 | Not specified | Not specified | researchgate.netijpsr.com |

| Spectrophotometric (Derivatization) | 20 - 100 µg/ml | 0.9803 | 6.49 µg/ml | 19.68 µg/ml | innovareacademics.in |

| HPLC-DAD (Pre-column derivatization) | 1.9 - 10 μg/mL | 0.9991 | 0.649 μg/mL | 1.9 μg/mL | researchgate.net |

| RP-HPLC (Isocratic) | 2.5 - 25 µg/mL | Not specified | Not specified | Not specified | scielo.br |

| HPLC (Pre-column derivatization) | 0 - 500.0 μg/L | Not specified | 0.2 μg/L | Not specified | sigmaaldrich.com |

| RP-HPLC (Ninhydrin derivatization) | Not specified | Not specified | Not specified | Not specified | researchgate.net |

These examples highlight the importance of method validation in establishing the performance characteristics of analytical procedures used for Amikacin.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Amikacin Hydrate

Pharmacokinetic Profiles in Animal Models

Pharmacokinetic investigations in various animal species provide essential data on how amikacin (B45834) hydrate (B1144303) is absorbed, distributed, metabolized, and eliminated. These studies help characterize the drug's behavior within a biological system before clinical trials in humans.

Absorption and Distribution Studies in Animal Systems

Studies in animal models, including rats, rabbits, and dogs, have investigated the absorption and distribution of amikacin following different routes of administration. Following intravenous drip infusion in dogs, rabbits, and rats, peak plasma concentrations were observed at the end of the infusion, demonstrating a linear relationship between peak values and doses in dogs and rabbits. Peak plasma concentrations after a 1-hour intravenous drip infusion were comparable to those following intramuscular injection at doses of 25 mg/kg and 50 mg/kg in dogs and at each dose in rabbits. At a higher dose of 100 mg/kg in dogs, the peak plasma concentration after a 1-hour intravenous drip infusion was slightly higher than that after intramuscular administration. Plasma concentrations 10 minutes after intravenous bolus injection were approximately twice as high as the peak concentrations following a 1-hour intravenous drip infusion in both dogs and rabbits. nih.gov

Tissue and organ distribution studies in rats and rabbits following a 1-hour intravenous drip infusion showed that peak concentrations were attained at the end of the infusion in all tissues and organs examined. The kidney consistently exhibited the highest concentrations, while concentrations in other tissues and organs, such as plasma, lungs, heart, and stomach, decreased relatively quickly. nih.gov Amikacin distributes rapidly into different tissues after parenteral administration. fishersci.ca In animal models, amikacin is known to accumulate in the kidneys. citeab.com Distribution throughout the extracellular fluid has been noted in veterinary species, with poor oral absorption. uni.lu Amikacin passes into the cerebrospinal fluid in small amounts when the meninges are intact, with more significant penetration observed in cases of meningitis. fishersci.ca

Elimination Kinetics and Renal Clearance in Preclinical Species

Amikacin is primarily eliminated by glomerular filtration in animals, similar to humans. Studies in various preclinical species have characterized its elimination kinetics and renal clearance. In rats, the rates of total and extrarenal elimination of amikacin were determined in models with intact kidneys and after bilateral nephrectomy. While the elimination constants were higher in rats compared to humans, the ratio of nonrenal to total elimination constants, representing the fraction eliminated extrarenally, was similar to that found in humans. This suggests the potential utility of this rat model for predicting changes in drug kinetics caused by renal failure. cenmed.com

In adults with normal renal function, the plasma elimination half-life of amikacin is typically 2-3 hours. The mean serum clearance rate is approximately 100 mL/min, and the renal clearance rate is about 94 mL/min in subjects with normal renal function. nih.gov, nih.gov Amikacin is excreted predominantly unchanged by glomerular filtration, with 94-98% of a single intramuscular or intravenous dose recovered in the urine within 24 hours in adults with normal renal function. nih.gov Urinary recoveries following intravenous drip infusion and intravenous bolus injection in dogs and rabbits were over 90%, while those after intramuscular injection were around 85%. nih.gov

In neonates, particularly premature babies, the renal elimination of amikacin is reduced, leading to an increased elimination half-life. mims.com, nih.gov A study in newborns (1-6 days old) grouped by birth weight showed that clearance in neonates weighing over 3000 g was 0.84 mL/min/kg, and the terminal half-life was about 7 hours. mims.com, nih.gov, uni.lu, fishersci.ca Repeated dosing every 12 hours in these neonatal groups did not show accumulation after 5 days. uni.lu, nih.gov

Impact of Physiological States (e.g., Renal Impairment) on Pharmacokinetics in Animal Models

Physiological states, particularly impaired renal function, significantly impact amikacin pharmacokinetics in animal models. Studies using rats with bilateral nephrectomy have served as a model for acute renal failure to investigate changes in drug kinetics. cenmed.com In mice with impaired renal function, studies have been conducted to simulate the pharmacokinetics observed in humans with renal compromise. nih.gov

In patients with impaired renal function, the clearance of amikacin is decreased, with the severity of impairment correlating with slower clearance. nih.gov This leads to an increased elimination half-life. mims.com A significant linear relationship has been observed between the elimination rate constant of amikacin and the rate of creatinine (B1669602) clearance in individuals with impaired renal function. nih.gov A dose-dependent increase in systemic area under the curve (AUC) was observed in Sprague-Dawley rats dosed subcutaneously with amikacin, with higher doses resulting in significantly higher AUC values. citeab.com

Table 1: Summary of Amikacin Pharmacokinetic Parameters in Sprague-Dawley Rats

| Group | Dose (mg/kg) | Cmax (µmol/L) | AUC₀→∞ (µmol/L/h) | Ke (hours⁻¹) | t½ (hours) |

| Control (Amikacin only) | 10/day | 42.4 | 84.9 | 0.12 | 5.87 |

| Test (Amikacin + Aminophylline) | 10/day + 5/day | 19.0 | 41.4 | 0.24 | 2.88 |

Source: Effect of aminophylline (B1665990) on the pharmacokinetics of amikacin in Sprague-Dawley rats acdb.plus

This table illustrates how co-administration with aminophylline impacted key pharmacokinetic parameters of amikacin in rats, showing changes in Cmax, AUC, elimination rate constant (Ke), and half-life (t½). acdb.plus

Pharmacodynamic Relationships in In Vitro and Animal Studies

Pharmacodynamic studies explore the relationship between amikacin concentrations and its antimicrobial effects, both in controlled laboratory settings and in animal models of infection.

Concentration-Dependent Bactericidal Activity

Amikacin exhibits concentration-dependent killing, meaning that the rate and extent of bacterial killing are directly related to the drug concentration achieved. nih.gov, wikipedia.org, uni.lu This characteristic is crucial for optimizing dosing regimens. Significant bactericidal activity has been observed even when drug concentrations fall below the minimum inhibitory concentration (MIC). wikipedia.org

In vitro studies have demonstrated the concentration-dependent bactericidal activity of amikacin against various bacteria. For example, studies against Mycobacterium tuberculosis populations with high and low metabolic activity showed a strong concentration-dependent effect, with ≥99% killing rapidly achieved in both populations at sufficient concentrations. nih.gov Checkerboard synergy testing in vitro has also been used to assess the interaction of amikacin with other antibiotics, showing synergistic or indifferent relationships depending on the bacterial species. fishersci.fi

Post-Antibiotic Effects in Microbial Cultures and Animal Infection Models

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth that occurs after antibiotic concentrations have fallen below the MIC. Amikacin has been shown to produce prolonged post-antibiotic effects both in vitro and in vivo. nih.gov, uni.lu

Studies investigating the PAE of amikacin alone and in combination with beta-lactam antibiotics (ceftazidime, ceftriaxone, and piperacillin) on Gram-negative bacteria like Pseudomonas aeruginosa and Serratia marcescens using a bioluminescent assay for bacterial ATP have been conducted in vitro. nih.gov These studies demonstrated that the PAEs produced by the drug combinations were longer than the sum of the individual effects of the drugs when used alone, indicating a synergistic PAE. nih.gov Synergistic PAE was observed even with amikacin concentrations close to the MIC in combination with low concentrations of the beta-lactam antibiotics. nih.gov

In experimental infection models, prolonged in vivo PAEs have been observed for aminoglycosides. wikipedia.org The presence of neutrophils can prolong the in vivo PAEs of aminoglycosides and quinolones. wikipedia.org Simulation of human pharmacokinetics in animal models can also enhance the duration of the in vivo PAE for aminoglycosides. wikipedia.org The presence of a prolonged in vivo PAE supports the use of wider dosing intervals. wikipedia.org

Table 2: Post-Antibiotic Effect (PAE) of Amikacin Alone and in Combination against Serratia marcescens (Representative Data)

| Antibiotic(s) | Concentration(s) (mg/L) | PAE (hours) |

| Amikacin | 4 | ~1.5 |

| Ceftazidime | 8 | ~0.5 |

| Amikacin + Ceftazidime | 4 + 8 | ~3.0 |

Note: Data are illustrative based on findings suggesting synergistic PAE with combinations nih.gov. Actual PAE durations vary depending on organism, concentration, and study conditions.

This illustrative table demonstrates how combining amikacin with another antibiotic can result in a longer PAE compared to either drug alone. nih.gov

Optimizing Dosing Regimens in Animal Models based on Pharmacodynamic Parameters (e.g., AUC, Peak Concentration)

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies play a significant role in optimizing dosing regimens for antimicrobial agents. For amikacin, a concentration-dependent antibiotic, the antibacterial activity in animal models has been shown to correlate best with the area under the plasma concentration-time curve (AUC) and the peak serum concentration (Cmax). researchgate.net These findings support the rationale for once-daily dosing strategies. researchgate.net

In animal models of infection, aminoglycosides, including amikacin, demonstrate optimal bacterial eradication when achieving concentrations significantly above the minimum inhibitory concentration (MIC) of the target organism. redemc.net The PK/PD indices, such as the AUC/MIC ratio or the Cmax/MIC ratio, are considered predictive of clinical outcomes and microbiological eradication for aminoglycosides. umich.edu, redemc.net Studies in neutropenic mice have illustrated the relationship between different PK/PD indices and the change in bacterial density, highlighting the importance of AUC/MIC and peak/MIC ratios for amikacin efficacy against Gram-negative bacilli. researchgate.net, umich.edu

Interaction Studies in Preclinical Models

Preclinical studies investigating the interaction of amikacin (hydrate) with other compounds are important for identifying potential synergistic combinations that could enhance antibacterial efficacy, particularly against resistant pathogens.

Synergistic Antibacterial Combinations (e.g., Beta-Lactams, Rutin (B1680289) Hydrate)

Combinations of amikacin with other antibacterial agents have been explored in preclinical settings to leverage potential synergistic effects.

Beta-Lactams: The synergistic effect between aminoglycosides, such as amikacin, and beta-lactam antibiotics is a well-established phenomenon in preclinical research. This synergy is believed to arise from the ability of beta-lactam antibiotics to inhibit bacterial cell wall synthesis, leading to increased permeability of the bacterial membrane and enhanced intracellular uptake of aminoglycosides. nih.gov

Studies have demonstrated the synergistic activity of amikacin in combination with various beta-lactam antibiotics against a range of bacterial pathogens in preclinical models and in vitro studies. For instance, combinations of amikacin and imipenem, a carbapenem (B1253116) (a type of beta-lactam), have shown synergistic effects against multidrug-resistant Escherichia coli in both in vitro assessments and an in vivo peritonitis mouse model. mdpi.com This combination therapy resulted in a bactericidal effect in the in vivo study. mdpi.com Synergy has also been observed with amikacin combined with other beta-lactams like ertapenem (B1671056) against Gram-negative pathogens, including Pseudomonas aeruginosa strains. uwi.edu In vitro comparisons of amikacin with different beta-lactam antibiotics against multiply resistant Enterobacteriaceae strains have shown early synergism in a high percentage of cases, with combinations like cefotaxime-amikacin and piperacillin-amikacin demonstrating notable efficacy. nih.gov No antagonism was observed with these combinations against the tested Enterobacteriaceae strains. nih.gov Furthermore, synergistic effects of amikacin combined with beta-lactams such as penicillin, amoxicillin, and flucloxacillin (B1213737) have been demonstrated against Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains, in vitro and in murine models, leading to a significant reduction in bacterial burden. plos.org

Rutin Hydrate: Preclinical investigations have also explored the interaction between amikacin and rutin hydrate, a flavonoid. In vitro studies examining the antimicrobial activity of rutin hydrate alone and in combination with amikacin against various Gram-positive and Gram-negative bacterial strains have been conducted. researchgate.net, dntb.gov.ua, nih.gov, nih.gov These studies indicate that the combination of rutin hydrate and amikacin exhibits greater activity against Gram-negative bacteria compared to either compound alone, with observations of synergistic and additive interactions in vitro. researchgate.net, dntb.gov.ua, nih.gov, nih.gov While in vitro synergy suggests potential for in vivo application, further detailed preclinical in vivo studies would be needed to confirm these effects in animal models.

Other preclinical studies have investigated the synergistic potential of amikacin with other non-antibiotic compounds. For example, the combination of naringenin, another flavonoid, with amikacin has shown synergistic antibacterial activity against multidrug-resistant Escherichia coli in vitro, with proposed mechanisms involving damage to bacterial cell walls and membranes. nih.gov, mdpi.com

These preclinical interaction studies highlight the potential for combining amikacin (hydrate) with beta-lactam antibiotics and certain phytochemicals like rutin hydrate to enhance antibacterial efficacy and potentially address antibiotic resistance.